A Technical Guide to 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide: Properties, Synthesis, and Applications
A Technical Guide to 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The guide details its core physicochemical properties, outlines a robust synthetic protocol, discusses its chemical reactivity, and provides standardized workflows for analytical characterization and safe handling. As a functionalized benzothiophene, this molecule serves as a critical intermediate, leveraging the bioactive potential of the benzothiophene scaffold and the versatile reactivity of the carbohydrazide moiety for the development of novel therapeutic agents.[1][2]
Section 1: Introduction to the Benzothiophene Scaffold
Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a privileged structure in medicinal chemistry.[1] Derivatives of this scaffold are integral to numerous clinically approved drugs, including raloxifene, zileuton, and sertaconazole.[3] The broad spectrum of biological activities associated with benzothiophenes—spanning antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties—makes them a focal point for drug discovery programs.[3][4][5]
The compound 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide combines this potent core with a carbohydrazide functional group. Carbohydrazides are highly valued synthons in organic synthesis, readily undergoing condensation reactions to form a variety of heterocyclic systems and acylhydrazones, which are also known to possess a wide range of pharmacological activities.[6][7] This unique combination positions the title compound as a versatile building block for creating libraries of novel, biologically active molecules.
Figure 1: Key structural features of the title compound.
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in research and development. The key properties of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide are summarized below. It is recommended to refer to the Certificate of Analysis for lot-specific data.[8]
| Property | Value | Source(s) |
| CAS Number | 329219-36-5 | [8] |
| Molecular Formula | C₉H₆ClFN₂OS | [8] |
| Molecular Weight | 244.67 g/mol | [8] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 202-204 °C | [10] |
| Solubility | Soluble in select organic solvents (e.g., DMSO, Chloroform, Dichloromethane) | [9] |
Section 3: Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide is typically achieved from its corresponding carboxylic acid ester, a common precursor in benzothiophene chemistry. The conversion relies on a classical and efficient nucleophilic acyl substitution reaction.
Plausible Synthetic Pathway: The most direct route involves the hydrazinolysis of the corresponding ethyl or methyl ester of 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid.
Figure 2: Synthetic pathway for the target compound.
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol is a representative method based on standard procedures for converting esters to hydrazides.[11][12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, ethyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate (1.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent to create a stirrable suspension or solution. The choice of ethanol is strategic; it effectively dissolves both the ester and hydrazine hydrate, facilitating a homogenous reaction environment.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the flask.
-
Causality: A significant excess of hydrazine is used to drive the reaction to completion, maximizing the yield of the desired carbohydrazide and minimizing the formation of side products. It also acts as its own base to neutralize any acidic byproducts.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 6-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol or water to remove excess hydrazine hydrate and other impurities.
-
Dry the product under vacuum to yield the final compound. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.[13]
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Section 4: Reactivity and Potential Applications
The synthetic utility of 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide stems from the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functional group is a versatile handle for constructing more complex molecules.
-
Formation of Acylhydrazones: The primary reaction is condensation with various aldehydes and ketones. This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol.[7] This allows for the rapid generation of a diverse library of acylhydrazone derivatives, which can be screened for biological activity.[6]
-
Heterocyclic Synthesis: Carbohydrazides are key precursors for synthesizing five-membered heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles.
Applications in Drug Discovery: The combination of the benzothiophene core and the reactive hydrazide group makes this compound a valuable intermediate for developing agents targeting a range of diseases.[2][4] Research has shown that acylhydrazones derived from benzothiophenes exhibit potent antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus.[6] The structural framework is also being explored for anticancer and anti-inflammatory applications.[1][3]
Section 5: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach is essential.
Figure 3: A standard workflow for analytical characterization.
Protocol: Standard Characterization Techniques
-
Sample Preparation: Accurately weigh a small amount of the dried, purified product. For NMR, dissolve in a suitable deuterated solvent, such as DMSO-d₆, which is effective for many hydrazides. For IR, the sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.
-
¹H NMR Spectroscopy:
-
Expected Signals: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons on the benzothiophene ring system. Additionally, characteristic broad singlets for the N-H protons (amide NH and terminal NH₂) are expected. The chemical shifts of these N-H protons can be concentration-dependent and they will exchange with D₂O.[6][11]
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: The spectrum will display signals for all nine unique carbon atoms. A key signal to identify is the carbonyl carbon (C=O) of the hydrazide, which typically appears downfield (~160-170 ppm).
-
-
FT-IR Spectroscopy:
-
Expected Peaks: The IR spectrum provides crucial information about functional groups. Look for characteristic stretching vibrations: N-H stretches (typically two bands for the -NH₂ group) around 3200-3400 cm⁻¹, and a strong C=O (amide I) stretch around 1640-1680 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Expected Result: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ that corresponds to the calculated exact mass of C₉H₇ClFN₂OS⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should also be observable.
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Section 6: Safety and Handling Protocols
While a specific, comprehensive toxicology profile for 3-Chloro-6-fluoro-1-benzothiophene-2-carbohydrazide is not widely available, it is imperative to treat it as a potentially hazardous chemical. General safety protocols for handling heterocyclic and hydrazide-containing compounds should be strictly followed.[14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the affected area.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[16]
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